4-(1H-tetrazol-5-yl)benzoic acid
Overview
Description
4-(1H-tetrazol-5-yl)benzoic acid:
Mechanism of Action
Target of Action
It’s known that tetrazole derivatives can interact with various biological targets, such as enzymes and receptors, due to their structural similarity to the carboxylate group .
Mode of Action
It’s known that tetrazole derivatives can form hydrogen bonds with their targets, which could lead to changes in the target’s function .
Pharmacokinetics
The compound’s solubility in organic solvents like ethanol and acetone suggests it may have good bioavailability .
Result of Action
Some studies suggest that certain tetrazole derivatives can exhibit cytotoxic effects
Action Environment
It’s known that the compound is stable under normal conditions and should be stored under inert gas at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(1H-tetrazol-5-yl)benzoic acid can be synthesized through the reaction of 4-cyanobenzoic acid with sodium azide and ammonium chloride in dimethylformamide (DMF) . The reaction mixture is stirred at room temperature for 30 minutes and then refluxed at 120°C for 18-20 hours. After cooling to room temperature, the solution is acidified with hydrochloric acid to precipitate the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-tetrazol-5-yl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The tetrazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can react with other organic compounds to form larger molecules through condensation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Various substituted tetrazole derivatives.
Oxidation Products: Oxidized forms of the benzoic acid moiety.
Reduction Products: Reduced forms of the tetrazole ring.
Scientific Research Applications
Chemistry: 4-(1H-tetrazol-5-yl)benzoic acid is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it suitable for various organic synthesis applications .
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules. It is also employed in the study of enzyme interactions and molecular docking studies .
Medicine: Its tetrazole ring can mimic carboxylic acid groups, making it useful in the development of enzyme inhibitors and receptor modulators .
Industry: this compound is used in the production of dyes, pigments, and UV-absorbing materials.
Comparison with Similar Compounds
- 4-(2H-tetrazol-5-yl)benzoic acid
- 5-(4-carboxyphenyl)-1H-tetrazole
- 4-(5-methyl-1H-tetrazol-1-yl)aniline
- 2-(5-((4-chlorophenoxy)methyl)-1H-tetrazol-1-yl)acetic acid
Uniqueness: 4-(1H-tetrazol-5-yl)benzoic acid is unique due to its combination of a tetrazole ring and a benzoic acid moiety. This structure imparts high thermal and chemical stability, making it more versatile compared to similar compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields further highlight its uniqueness .
Properties
IUPAC Name |
4-(2H-tetrazol-5-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKBULKUEADYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314323 | |
Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34114-12-0 | |
Record name | 34114-12-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282009 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(1H-tetrazol-5-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Tetrazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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